1-Isobutyl-1H-pyrazole-4-carbonitrile
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole derivatives represent a vital class of N-heterocyclic compounds, distinguished by a five-membered ring containing two adjacent nitrogen atoms. wisdomlib.orgmdpi.com This structural motif imparts a unique combination of chemical properties, including aromaticity and the ability to act as both a weak base and a moderately weak acid. chim.it These characteristics make pyrazoles highly versatile building blocks in organic synthesis. mdpi.com
The significance of pyrazoles is underscored by their wide-ranging applications across various scientific and industrial fields. mdpi.comnumberanalytics.com In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold," meaning it is a common feature in a variety of pharmacologically active agents. nih.govnih.gov Well-known drugs containing the pyrazole core include the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The biological activities associated with pyrazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govglobalresearchonline.netresearchgate.net
Beyond pharmaceuticals, pyrazoles are integral to the development of agrochemicals, such as pesticides and herbicides. numberanalytics.comglobalresearchonline.net They are also utilized in materials science for creating dyes and fluorescent substances. globalresearchonline.net The continued exploration of pyrazole chemistry is driven by the quest for novel compounds with enhanced efficacy and reduced toxicity for a multitude of applications. globalresearchonline.net
Overview of Pyrazole-4-carbonitrile Derivatives within Heterocyclic Chemistry
Within the broad family of pyrazoles, derivatives featuring a carbonitrile (cyano) group at the 4-position of the ring hold particular importance. The cyano group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring. chim.it This electronic modification can enhance the biological activity of the molecule. nih.gov
Pyrazole-4-carbonitriles are valuable synthetic intermediates. mdpi.com The cyano group can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, providing a pathway to a diverse array of more complex molecules. researchgate.netmdpi.com For instance, 5-amino-1-methyl(phenyl)-1H-pyrazole-4-carbonitrile can be reduced to form an aldehyde, a key step in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines. mdpi.com
The synthesis of pyrazole-4-carbonitrile derivatives is often achieved through multi-component reactions, which are efficient and environmentally friendly methods for creating complex molecules in a single step. researchgate.netresearchgate.netresearchgate.net These reactions typically involve the condensation of a hydrazine (B178648) derivative, a compound with an active methylene (B1212753) group like malononitrile (B47326), and an aldehyde or ketone. researchgate.netresearchgate.net
Rationale for Academic Focus on 1-Isobutyl-1H-pyrazole-4-carbonitrile and its Analogs
The academic interest in this compound and its analogs stems from its role as a specific building block in the synthesis of targeted compounds with potential biological activities. The "1-isobutyl" group, an alkyl substituent on one of the nitrogen atoms of the pyrazole ring, modifies the lipophilicity and steric profile of the molecule. These properties are crucial in determining how a molecule interacts with biological targets.
Research into analogs of this compound often involves creating libraries of structurally related molecules to perform structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituents on the pyrazole ring, chemists can identify the structural features that are essential for a desired biological effect. For example, a study on pyrazole-4-carbonitrile precursors to tetrazole derivatives investigated how different aryl groups at the 1-position influenced their activity against Leishmania species. researchgate.net
The synthesis of this compound itself would likely follow established methods for N-alkylation of a pyrazole-4-carbonitrile precursor or by using isobutylhydrazine (B3052577) in a multi-component reaction. The resulting compound serves as a scaffold for further chemical elaboration, allowing researchers to explore its potential in various fields, particularly in the development of new therapeutic agents. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,5H2,1-2H3 |
InChI Key |
PKCMYBSACKUUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C#N |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 1 Isobutyl 1h Pyrazole 4 Carbonitrile
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms. The N-isobutyl group at the 1-position and the carbonitrile at the 4-position significantly modulate the electron density and, consequently, the reactivity of the ring towards both nucleophilic and electrophilic attack.
Nucleophilic Substitutions on the Pyrazole Core
Direct nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of the strongly electron-withdrawing carbonitrile group at the 4-position can potentially activate the ring towards nucleophilic attack, particularly at positions 3 and 5. While there is extensive research on the reactions of aminopyrazoles with electrophiles, which can be considered a form of nucleophilic behavior by the pyrazole derivative, direct nucleophilic substitution on the pyrazole core of compounds like 1-isobutyl-1H-pyrazole-4-carbonitrile is not a commonly reported transformation. The site of nucleophilic attack on aminopyrazole derivatives has been a subject of considerable discussion. mdpi.com
Electrophilic Aromatic Substitution Patterns
The pyrazole ring can undergo electrophilic aromatic substitution. The position of substitution is directed by the substituents already present on the ring. In the case of this compound, the isobutyl group at N1 is a weak activating group, while the carbonitrile at C4 is a deactivating group. Electrophilic attack is most likely to occur at the C5 position, which is ortho to the N1-isobutyl group and meta to the deactivating carbonitrile group. The C3 position is less favored due to its proximity to the two ring nitrogens.
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions required for these reactions would need to be determined experimentally, but they would likely require forcing conditions due to the deactivating effect of the nitrile group.
Illustrative Data Table for Electrophilic Aromatic Substitution:
| Reaction | Reagents and Conditions | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 1-Isobutyl-5-nitro-1H-pyrazole-4-carbonitrile |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-1-isobutyl-1H-pyrazole-4-carbonitrile |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Isobutyl-5-acyl-1H-pyrazole-4-carbonitrile |
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing a gateway to other important chemical moieties such as carboxylic acids, amides, and amines.
Hydrolysis and Amidation Reactions
The carbonitrile group of this compound can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.
Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which can be further hydrolyzed to the carboxylic acid.
Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbon of the nitrile, forming an imine anion that is then protonated to an imidic acid, which also tautomerizes to an amide. libretexts.org Further hydrolysis of the amide yields the carboxylate salt.
Amidation can be achieved by partial hydrolysis of the nitrile, often under controlled conditions to favor the formation of the amide over the carboxylic acid.
Illustrative Data Table for Hydrolysis and Amidation:
| Reaction | Reagents and Conditions | Product |
| Full Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat, then H₃O⁺ workup | 1-Isobutyl-1H-pyrazole-4-carboxylic acid |
| Partial Hydrolysis | H₂SO₄ (conc.), cold or MnO₂ / H₂O | 1-Isobutyl-1H-pyrazole-4-carboxamide |
Reductions and Other Nitrile Functionalizations
The carbonitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBALH). libretexts.orgorganic-chemistry.org The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the carbon of the nitrile, ultimately leading to the amine after an aqueous workup. libretexts.org The use of DIBALH at low temperatures can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Other functionalizations of the nitrile group could include the addition of Grignard reagents to form ketones after hydrolysis.
Illustrative Data Table for Nitrile Reductions:
| Reaction | Reagents and Conditions | Product |
| Reduction to Amine | 1. LiAlH₄ in THF, 2. H₂O workup | (1-Isobutyl-1H-pyrazol-4-yl)methanamine |
| Reduction to Aldehyde | 1. DIBALH in Toluene, -78 °C, 2. H₂O workup | 1-Isobutyl-1H-pyrazole-4-carbaldehyde |
Chemical Modifications at the Isobutyl Substituent
The isobutyl group attached to the N1 position of the pyrazole ring is an alkyl group and is generally less reactive than the other functional groups in the molecule. Its reactions are characteristic of alkanes. Under radical conditions, such as in the presence of a radical initiator and a halogen source (e.g., N-bromosuccinimide), selective halogenation at the tertiary carbon of the isobutyl group could potentially be achieved. However, such reactions might be complicated by the presence of the pyrazole ring, which could also react under these conditions. Due to the lack of specific literature, any proposed modification at this site would be speculative and would require experimental validation.
Annulation and Ring-Forming Reactions from Pyrazole-4-carbonitrile Precursors
The presence of the nitrile group and an adjacent amino group (or a group that can be converted to an amino group) on the pyrazole ring is a common strategy for the construction of fused heterocyclic systems. These reactions, often involving intramolecular cyclization or condensation with bifunctional reagents, lead to the formation of bicyclic systems with significant medicinal and material science applications.
The 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile scaffold is a versatile precursor for the synthesis of various fused pyrazolo heterocyclic systems. The amino and cyano groups are suitably positioned to undergo cyclization reactions with a variety of reagents to form an additional ring fused to the pyrazole core. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines.
The general approach involves the reaction of a 5-amino-1-substituted-pyrazole-4-carbonitrile with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the pyrimidine ring. For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-ol mdpi.com. This methodology is applicable to N-alkylated pyrazoles as well.
In a similar vein, treatment of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethyl orthoformate yields an intermediate ethoxymethyleneamino derivative. This intermediate can then be cyclized with amines or hydrazines to afford a variety of substituted pyrazolo[3,4-d]pyrimidines semanticscholar.org.
While direct examples for this compound are not prevalent in readily available literature, the synthesis of related structures such as N-Isobutyl-1-methyl-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine demonstrates the feasibility of incorporating an N-isobutyl group into fused pyrazole systems nih.gov. The synthesis of this class of compounds often involves a multi-step sequence starting from a suitably substituted pyrazole precursor, which undergoes cyclization to form the fused pyrimidine ring, followed by functionalization nih.gov.
The following table illustrates typical reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole-4-carbonitrile precursors, which are analogous to the potential reactions of the 1-isobutyl derivative.
| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux, 7 h | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 | mdpi.com |
| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Triethyl orthoformate, then m-anisidine | Methanol, reflux, 14 h | 4-(m-Anisidino)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | - | semanticscholar.org |
| 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazole-4-carbonitrile | Formamide, Acetic anhydride | Reflux | 4-Amino-3-methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine | - | ekb.eg |
Triazenes are versatile functional groups in organic synthesis and can serve as precursors for various other functionalities. The formation of a triazene derivative from a pyrazole precursor typically starts with an aminopyrazole. The amino group can be diazotized and subsequently reacted with a secondary amine to form a stable triazene.
For example, 3-amino-1H-pyrazole-4-carbonitrile can be converted to 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. This transformation is achieved by diazotization of the aminopyrazole in an aqueous medium using hydrochloric acid and sodium nitrite, followed by the addition of diisopropylamine and a base like potassium carbonate to the in-situ generated diazonium salt beilstein-journals.org.
This resulting N-unsubstituted triazenylpyrazole can then undergo N-alkylation to introduce substituents at the N1 position of the pyrazole ring. This strategy allows for the synthesis of a library of N-substituted pyrazole derivatives. While a direct synthesis starting from 1-isobutyl-1H-pyrazole-4-amine is not explicitly detailed, the established methodology for N-alkylation of the pyrazole ring in the presence of a triazene group suggests that the isobutyl group can be introduced at this stage.
The triazene moiety itself can be a precursor for other functional groups. For instance, triazenylpyrazoles can be converted to the corresponding azides, which are valuable intermediates for click chemistry reactions, leading to the formation of triazole-pyrazole hybrids.
The table below outlines the key steps in the formation of a triazenylpyrazole, a process that could be adapted for the synthesis of a 1-isobutyl-substituted derivative.
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| 3-amino-1H-pyrazole-4-carbonitrile | 1. HCl, NaNO2 2. Diisopropylamine, K2CO3 | Pyrazole-3-diazonium salt | 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile | beilstein-journals.org |
Spectroscopic and Structural Elucidation of 1 Isobutyl 1h Pyrazole 4 Carbonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-Isobutyl-1H-pyrazole-4-carbonitrile, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are invaluable for assigning the chemical structure.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the pyrazole (B372694) ring and the isobutyl substituent. The two protons on the pyrazole ring (H-3 and H-5) would appear as distinct singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the nitrile and isobutyl groups.
The isobutyl group protons would present a more complex pattern. The two methylene (B1212753) protons (CH₂) adjacent to the pyrazole nitrogen would likely appear as a doublet, coupled to the single methine proton (CH). This CH proton would, in turn, appear as a multiplet (specifically a nonet or a combination of overlapping multiplets) due to coupling with both the methylene protons and the six protons of the two methyl groups. The two methyl groups (CH₃) would likely be observed as a doublet in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (pyrazole) | 7.8 - 8.2 | Singlet | - |
| H-5 (pyrazole) | 8.0 - 8.5 | Singlet | - |
| -CH₂- (isobutyl) | 3.9 - 4.2 | Doublet | ~7 |
| -CH- (isobutyl) | 2.0 - 2.4 | Multiplet | ~7 |
| -CH₃ (isobutyl) | 0.8 - 1.0 | Doublet | ~7 |
Note: The expected values are based on the analysis of similar pyrazole derivatives.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) would resonate in the aromatic region. The C-4 carbon, being attached to the electron-withdrawing nitrile group, is expected to be significantly deshielded. The nitrile carbon itself would appear at a characteristic downfield shift.
The carbon atoms of the isobutyl group would appear in the aliphatic region of the spectrum. The chemical shifts would be in the order of -CH₂- > -CH- > -CH₃, reflecting the degree of substitution and proximity to the electronegative pyrazole ring. For some pyrazole derivatives, the carbon signals appear at δ 152.7, 149.5, 137.4, 130.6, 128.6, 124.6, 114.5, 73.9, and 13.8 ppm. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-3 (pyrazole) | 135 - 140 |
| C-4 (pyrazole) | 90 - 95 |
| C-5 (pyrazole) | 145 - 150 |
| -CN (nitrile) | 115 - 120 |
| -CH₂- (isobutyl) | 55 - 60 |
| -CH- (isobutyl) | 28 - 32 |
| -CH₃ (isobutyl) | 19 - 22 |
Note: The expected values are based on the analysis of similar pyrazole derivatives. nih.gov
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the -CH₂- and -CH- protons of the isobutyl group, and between the -CH- and the two -CH₃ groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the -CH₂- protons in the ¹H NMR spectrum would correlate with the -CH₂- carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₈H₁₁N₃), the molecular ion peak [M]⁺ would be expected at m/z 149.1004. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the isobutyl pyrazole structure. Common fragmentation pathways for pyrazoles involve cleavage of the substituents and fragmentation of the heterocyclic ring. For this compound, expected fragmentation could include:
Loss of the isobutyl group ([M - 57]⁺) leading to a peak at m/z 92.
Loss of a methyl group from the isobutyl chain ([M - 15]⁺) resulting in a peak at m/z 134.
Cleavage of the pyrazole ring, which can lead to a variety of smaller fragments. For some pyrazole derivatives, the mass spectrum shows a peak at m/z 457, corresponding to its molecular ion. cu.edu.eg
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 149.1004 | Molecular Ion |
| [M - CH₃]⁺ | 134.0848 | Loss of a methyl group |
| [M - C₄H₉]⁺ | 92.0248 | Loss of the isobutyl group |
Note: The expected values are calculated based on the molecular formula and fragmentation patterns of similar compounds.
Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations
Vibrational spectroscopy provides information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of this compound would show characteristic absorption bands.
Nitrile (C≡N) stretch: A strong and sharp absorption band is expected in the region of 2220-2260 cm⁻¹. For some pyrazole-4-carbonitrile derivatives, this band appears around 2230 cm⁻¹. cu.edu.eg
C-H stretches: Aromatic C-H stretching vibrations of the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the isobutyl group would be observed just below 3000 cm⁻¹.
C=N and C=C stretches: The stretching vibrations of the pyrazole ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-N stretch: The stretching vibration of the C-N bond connecting the isobutyl group to the pyrazole ring would be found in the fingerprint region.
CH bending: Bending vibrations for the CH₂ and CH₃ groups of the isobutyl substituent would also be present in the fingerprint region.
The infrared spectra of 4-halogenated-1H-pyrazoles show a complex region between 2600 and 3200 cm⁻¹. mdpi.com
Table 4: Expected FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3150 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp |
| C=N, C=C stretch (ring) | 1400 - 1600 | Medium to Strong |
| CH₂/CH₃ bending | 1350 - 1470 | Medium |
Note: The expected values are based on the analysis of similar pyrazole derivatives. cu.edu.egmdpi.com
Electronic Absorption Spectroscopy (UV-Vis) Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyrazole ring in this compound is an aromatic system, and the presence of the nitrile group extends the conjugation.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show one or more absorption bands in the UV region. These bands correspond to π → π* and n → π* electronic transitions. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity. In a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, the UV-Vis spectra were characterized. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Transition Type |
| Ethanol | 220 - 280 | π → π* |
Note: The expected values are based on the analysis of similar pyrazole derivatives. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
Extensive searches of publicly available scientific literature and crystallographic databases have revealed no specific X-ray crystallography data for the compound this compound or its immediate derivatives. While the solid-state structures of numerous other pyrazole-containing molecules have been determined and are well-documented, providing crucial insights into their molecular conformations and intermolecular interactions, such detailed research findings and corresponding crystallographic data tables are not available for the specified compound.
The study of pyrazole derivatives by X-ray crystallography is a significant area of research, often revealing complex hydrogen-bonding networks and packing motifs that influence the physical properties of these compounds. For instance, studies on N-unsubstituted pyrazoles have detailed the formation of various supramolecular structures, such as dimers, trimers, and catemers (chain-like structures), in the solid state. The nature of the substituents on the pyrazole ring is known to play a critical role in determining the resulting crystal structure.
Similarly, research on other substituted pyrazoles has provided a wealth of information on their three-dimensional structures. However, without specific crystallographic information files (CIFs) or published structural reports for this compound or its derivatives, a detailed analysis of its solid-state structure, including data tables of bond lengths, bond angles, and crystal packing parameters, cannot be provided at this time.
Further experimental work involving the synthesis of single crystals of this compound or its derivatives and subsequent X-ray diffraction analysis would be required to elucidate its precise solid-state structure.
Computational and Theoretical Investigations of 1 Isobutyl 1h Pyrazole 4 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of pyrazole (B372694) derivatives. DFT calculations for 1-Isobutyl-1H-pyrazole-4-carbonitrile would typically employ a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed understanding of its molecular and electronic properties.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated. This analysis reveals how the isobutyl group and the nitrile group influence the electronic environment of the pyrazole ring.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | ~1.35 Å |
| Bond Length | N2-C3 | ~1.33 Å |
| Bond Length | C3-C4 | ~1.43 Å |
| Bond Length | C4-C5 | ~1.38 Å |
| Bond Length | C5-N1 | ~1.34 Å |
| Bond Length | C4-C(Nitrile) | ~1.44 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Angle | N1-N2-C3 | ~111° |
| Bond Angle | N2-C3-C4 | ~106° |
| Bond Angle | C3-C4-C5 | ~107° |
Vibrational Frequency and Spectroscopic Property Prediction
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated spectrum with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific atomic motions. derpharmachemica.com For instance, the characteristic stretching frequency of the nitrile (C≡N) group is typically observed in a specific region of the IR spectrum. derpharmachemica.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Derivatives (Illustrative) (Note: This table illustrates typical predicted vibrational frequencies and is not specific to this compound.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N | Stretching | ~2250 - 2200 |
| C-H (Aromatic) | Stretching | ~3100 - 3000 |
| C-H (Aliphatic) | Stretching | ~2960 - 2850 |
| C=C/C=N (Ring) | Stretching | ~1600 - 1450 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the nitrile group, which is an electron-withdrawing substituent. This distribution facilitates intramolecular charge transfer, a key aspect of the molecule's electronic properties. dergipark.org.tr
Table 3: Frontier Molecular Orbital Parameters (Illustrative) (Note: This table provides an example of data obtained from HOMO-LUMO analysis.)
| Parameter | Description | Typical Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.0 to 6.0 |
Natural Bond Orbital (NBO) Analysis for Electron Density Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by translating the complex molecular wave function into a more intuitive Lewis-like structure of bonds and lone pairs. wikipedia.orgusc.edu This method quantifies the delocalization of electron density, which is a measure of the electronic interactions between different parts of the molecule. dergipark.org.tr
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. nih.gov
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group, indicating these are the primary sites for electrophilic interaction. researchgate.netchemrxiv.org The hydrogen atoms of the isobutyl group and the pyrazole ring would exhibit positive potential. chemrxiv.org
Theoretical Studies on Pyrazole Tautomerism and Prototropic Rearrangements
Pyrazole and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. beilstein-journals.org For N-unsubstituted pyrazoles, annular tautomerism involving the movement of a proton between the two nitrogen atoms of the ring is a well-studied phenomenon. researchgate.netnih.gov
While the N1 position of this compound is substituted, preventing annular tautomerism, theoretical studies can still be employed to investigate the possibility of other prototropic rearrangements under specific conditions. For instance, calculations can determine the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov These studies often consider the influence of the solvent, as intermolecular interactions can significantly affect tautomeric equilibria. nih.gov
In Silico Approaches for Predicting Chemical Reactivity and Global Descriptors
Computational chemistry has emerged as a powerful tool for investigating the chemical behavior of molecules, offering insights that complement experimental studies. In the context of this compound, in silico methods, particularly those based on Density Functional Theory (DFT), provide a framework for understanding its reactivity and electronic properties. These theoretical calculations allow for the prediction of various molecular descriptors that are crucial in assessing the chemical stability and reactivity of the compound.
At the heart of these computational investigations is the determination of the molecule's electronic structure. Methodologies such as DFT are employed to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgresearchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. acs.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / 2η. researchgate.net This index helps in classifying molecules as strong or marginal electrophiles.
Theoretical studies on various pyrazole derivatives have demonstrated the utility of these descriptors in predicting their chemical behavior. researchgate.netnih.gov For instance, DFT calculations have been used to analyze the molecular geometry, frontier molecular orbitals, and Mulliken charge distributions of novel pyrazole compounds, providing insights into their electrophilic and nucleophilic reactivity. aip.org Such studies have shown that it is possible to tune the molecular and electronic structure of pyrazole derivatives by altering substituents on the pyrazole ring. researchgate.net
While specific computational studies on this compound are not extensively documented in publicly available literature, the established methodologies for other pyrazole derivatives provide a robust framework for its theoretical investigation. By applying these in silico approaches, one can predict the reactivity and electronic properties of this compound, guiding further experimental research and application.
Below is an interactive data table illustrating typical global reactivity descriptors calculated for pyrazole derivatives using DFT methods. The values presented are representative examples based on published research on this class of compounds and are intended to provide a comparative context.
| Descriptor | Symbol | Formula | Typical Value Range (eV) |
| HOMO Energy | EHOMO | - | -6.0 to -7.5 |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |
| Ionization Potential | I | -EHOMO | 6.0 to 7.5 |
| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |
| Electronegativity | χ | (I + A) / 2 | 3.75 to 5.0 |
| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.75 |
| Chemical Softness | S | 1 / 2η | 0.18 to 0.25 |
| Electrophilicity Index | ω | χ² / 2η | 2.5 to 4.5 |
Academic Research Applications and Pharmacological Relevance of 1 Isobutyl 1h Pyrazole 4 Carbonitrile Derivatives
Utilization as Key Building Blocks in Advanced Organic Synthesis
The pyrazole-4-carbonitrile core is a valuable intermediate in the synthesis of more complex molecular architectures. conicet.gov.ar Researchers have developed various synthetic methodologies to access 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which serve as key building blocks. conicet.gov.ar One-pot, three-component reactions involving aromatic aldehydes, malononitrile (B47326), and phenylhydrazine (B124118) have been established as an eco-friendly and efficient method for synthesizing pyrazole-4-carbonitrile derivatives. researchgate.net These synthetic strategies often employ green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to produce high yields of the desired products. nih.govtandfonline.comrsc.org The resulting aminopyrazole carbonitriles are versatile precursors for creating a diverse range of heterocyclic compounds with potential applications in crop protection and materials science. conicet.gov.ar
Research in Agrochemical Development
The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, known for its presence in various commercial pesticides. orientjchem.org Consequently, derivatives of 1-isobutyl-1H-pyrazole-4-carbonitrile are actively investigated for their potential as new agrochemical agents.
Studies on Insecticidal Activity of Pyrazole-4-carbonitrile Analogs
Numerous studies have focused on the synthesis and evaluation of pyrazole-4-carbonitrile analogs for their insecticidal properties. researchgate.netresearchgate.net Research has shown that certain pyranopyrazole derivatives, which can be synthesized from pyrazole-4-carbonitrile precursors, exhibit significant toxicity against insect larvae, such as the fourth instar larvae of Culex pipiens. ekb.eg Structure-activity relationship (SAR) studies have revealed that the presence of a cyano (CN) group at the C-5 position of the pyrazole ring can be crucial for insecticidal activity. ekb.eg Furthermore, the introduction of different substituents on the pyrazole ring allows for the fine-tuning of the compound's insecticidal spectrum and potency. frontiersin.orgresearchgate.net
Exploration in Antimicrobial Research
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives, including those related to this compound, have shown promise in this area. orientjchem.orgmdpi.com
Investigations of Antibacterial Properties
Derivatives of pyrazole-4-carbonitrile have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some synthesized pyrazole derivatives have demonstrated moderate to potent antibacterial activity, with minimum inhibitory concentration (MIC) values indicating their potential to inhibit bacterial growth. nih.govmdpi.com For instance, certain pyrazoline-clubbed pyrazole derivatives have shown efficacy against P. aeruginosa, while others have displayed inhibitory effects on S. aureus and E. coli. nih.gov The antibacterial mechanism of some pyrazole compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Type | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Thiazolidinone-clubbed pyrazoles | E. coli | Moderate (MIC = 16 μg/ml) | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram-positive & Gram-negative) | Potent (MBC <1 μg/ml for most strains) | nih.gov |
| Pyrazoline-clubbed pyrazoles | P. aeruginosa | Potent | nih.gov |
| Tethered thiazolo-pyrazole derivatives | MRSA | Potent (MIC as low as 4 μg/ml) | nih.gov |
Investigations of Antifungal Properties
In addition to their antibacterial potential, pyrazole-4-carbonitrile derivatives are also being explored for their antifungal activity. nih.gov Research has shown that N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which can be derived from the pyrazole-4-carbonitrile scaffold, exhibit inhibitory effects against various phytopathogenic fungi. nih.gov For example, certain analogs have displayed significant inhibition of Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase in the mitochondrial respiratory chain, which disrupts the energy production of the fungi. nih.gov
Table 2: Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides
| Compound | Test Fungi | Inhibition at 100 µg/mL | Reference |
|---|---|---|---|
| 6a | G. zeae | 73.2% | nih.gov |
| 6a | F. oxysporum | 53.5% | nih.gov |
| 6a | C. mandshurica | 48.7% | nih.gov |
| 6b | G. zeae | >50% | nih.gov |
Research into Potential Enzyme Inhibition and Biological Target Interactions
The pharmacological relevance of pyrazole derivatives often stems from their ability to interact with and inhibit specific enzymes and biological targets. researchgate.net The pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to fit into the active sites of enzymes and receptors. nih.gov
Research has shown that pyrazole-4-carboxylic acid derivatives can be potent inhibitors of xanthine (B1682287) oxidoreductase (XOR), an enzyme involved in purine (B94841) metabolism. nih.gov Some of these compounds have exhibited inhibitory potencies at the nanomolar level, comparable to the drug febuxostat. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of XOR. nih.gov
Furthermore, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as LIM kinases (LIMK), which are involved in regulating cell morphology and motility. acs.org The unique structure of the pyrazole ring, with its capacity for hydrogen bonding, plays a crucial role in its interaction with biological targets. nih.gov The ability to modify the substituents on the pyrazole ring allows for the optimization of binding affinity and selectivity for a particular target.
Cyclin-Dependent Kinase (CDK) Inhibition Studies
While direct studies on this compound as a CDK inhibitor are not prevalent in the available literature, the broader family of pyrazole derivatives, particularly pyrazolo[1,5-a]pyrimidines, are well-established as potent inhibitors of Cyclin-Dependent Kinases (CDKs). rsc.orgrsc.orgnih.gov These fused heterocyclic compounds are often synthesized from pyrazole precursors, highlighting a potential pathway for derivatives of this compound.
CDKs are crucial regulators of the cell cycle, and their abnormal activity is a hallmark of many cancers, making them a key target for anticancer drugs. acs.orgnih.gov Pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors, targeting the kinase domain of CDKs. rsc.org Research has identified specific derivatives with significant inhibitory activity against various CDK isoforms. For instance, compound 4k (BS-194), a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, shows potent inhibition against several CDKs. acs.org
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine 4k (BS-194) against Various CDKs
| Kinase | IC₅₀ (nmol/L) |
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
| CDK7 | 250 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidine as a potent CDK inhibitor. acs.org
The development of these inhibitors often involves creating a library of related compounds to identify those with the highest potency and selectivity. nih.govnih.gov This template-based approach has successfully led to the discovery of potent inhibitors for not only CDKs but also other kinases like CHK1. nih.gov The synthesis of these complex molecules often begins with simpler pyrazole building blocks, which could potentially include derivatives of this compound. rsc.org
Applications in Material Science and Coordination Chemistry
The pyrazole scaffold is of significant interest in coordination chemistry due to its ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring act as effective coordination sites. researchgate.netnih.gov The nitrile group (-CN) present in this compound and its derivatives further enhances this capability, acting as an additional coordination point.
Research in this area focuses on synthesizing coordination compounds with specific geometries and properties. researchgate.net For example, pyrazole-based ligands have been used to create mononuclear and polynuclear complexes with metals like cadmium(II), copper(II), and iron(III). nih.gov The resulting structures are influenced by factors such as the nature of the metal ion and the specific substituents on the pyrazole ring. researchgate.net
A study involving a pyrazole imine-oxime compound demonstrated the ligand's versatile binding modes with cobalt(II) and nickel(II), leading to unique bridged binuclear and square planar complexes, respectively. nih.gov Another study reported the synthesis of energetic coordination compounds using a 3,5-diamino-1H-pyrazole-4-carbohydrazide ligand, which formed a complex with a high perchlorate (B79767) content, demonstrating potential applications in energetic materials. rsc.org These examples underscore the utility of the pyrazole core in designing novel materials and coordination complexes. researchgate.net
Structure-Activity Relationship (SAR) Investigations for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. researchgate.net For pyrazole derivatives, SAR investigations have been crucial in optimizing their therapeutic potential. rsc.orgnih.gov
One prominent example of SAR in pyrazole derivatives is the development of cannabinoid receptor antagonists. nih.gov Starting with a lead compound, researchers synthesized a series of derivatives to identify the structural requirements for potent and selective activity. nih.gov These studies revealed that specific substitutions at positions 1, 3, and 5 of the pyrazole ring were critical for high affinity and antagonism at the CB1 receptor. nih.gov
Table 2: Key Structural Requirements for CB1 Receptor Antagonism in a Pyrazole Series
| Position on Pyrazole Ring | Optimal Substituent |
| Position 1 | 2,4-Dichlorophenyl |
| Position 3 | Carboxamido group |
| Position 5 | Para-substituted phenyl ring |
Data derived from SAR studies on pyrazole-based cannabinoid receptor antagonists. nih.gov
Similarly, in the context of meprin inhibitors, SAR studies on 3,4,5-substituted pyrazoles showed that a 3,5-diphenylpyrazole (B73989) base exhibited high inhibitory activity against meprin α. nih.gov Further modifications, such as introducing carboxyphenyl moieties or their bioisosteres, were explored to enhance activity against meprin β. nih.gov These systematic structural modifications are essential for fine-tuning the potency and selectivity of bioactive pyrazole derivatives. researchgate.net
Studies on Antioxidant Properties of Pyrazole-4-carbonitrile Derivatives
Derivatives of pyrazole are recognized for their antioxidant properties, primarily their ability to scavenge free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.govnih.gov This activity is often attributed to the pyrazole ring's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). researchgate.net
A study on 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated their significant antioxidant activity. frontiersin.org The researchers synthesized a series of twelve derivatives and evaluated their ability to inhibit the DPPH radical. frontiersin.org The results indicated a strong correlation between the structure of the compounds and their antioxidant capacity, with IC₅₀ values (the concentration required to inhibit 50% of the DPPH radicals) being quite similar across the tested derivatives. frontiersin.org
Table 3: Antioxidant Activity of Selected 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivatives
| Compound | IC₅₀ (μg/mL) |
| Derivative 1 | 12.21 |
| Derivative 2 | 12.35 |
| Derivative 3 | 12.48 |
| Derivative 4 | 12.55 |
| Derivative 5 | 12.88 |
Data represents a selection from a study on the antioxidant properties of pyrazole-4-carbonitrile derivatives. frontiersin.org
Other studies have also highlighted the antioxidant potential of various pyrazole derivatives. For instance, pyrazole-based sulfonamides and pyrazole derivatives of phenolic acids have shown considerable radical scavenging activity. nih.govbenthamdirect.com The presence of specific functional groups, such as phenolic hydroxyls or the N-H proton of the pyrazole ring, is often cited as contributing to this antioxidant effect. nih.govfrontiersin.org
Q & A
Q. What are the optimized synthetic routes for 1-Isobutyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be controlled?
Methodological Answer: The synthesis of pyrazole-carbonitrile derivatives typically involves multi-step reactions. For analogous compounds (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile), key steps include:
- Cyclocondensation : Reacting precursors (e.g., hydrazines with ketonitriles) under reflux in ethanol or DMSO with catalysts like triethylamine .
- Functionalization : Introducing substituents via nucleophilic substitution or click chemistry. For example, azido groups can be added using azido(trimethyl)silane and trifluoroacetic acid at 50°C .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks reaction progress .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) yields pure products (up to 88% yield) .
Q. Table 1: Representative Synthesis Conditions
| Step | Solvent/Catalyst | Temperature | Monitoring Method | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, triethylamine | Reflux | TLC | 70–85% |
| Azidation | CH₂Cl₂, TFA | 50°C | LC-MS | 85–88% |
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and regiochemistry (e.g., δ = 7.54 ppm for pyrazole protons in CDCl₃) .
- IR Spectroscopy : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide) confirm functional groups .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond distances of 1.34 Å in pyrazole rings) .
Q. What purification strategies are effective for isolating pyrazole-carbonitrile derivatives?
Methodological Answer:
- Dry Loading : Adsorbing crude product onto Celite improves column efficiency .
- Gradient Elution : Increasing ethyl acetate in cyclohexane (0–35%) separates polar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
Advanced Research Questions
Q. How can mechanistic insights into substituent effects on pyrazole-carbonitrile reactivity be explored?
Methodological Answer:
- Kinetic Studies : Vary reaction parameters (e.g., temperature, solvent polarity) to assess rate constants for azidation or cyclocondensation .
- Computational Modeling : Density functional theory (DFT) calculates transition-state energies for substituent-directed regioselectivity .
- Isotopic Labeling : Track ¹⁵N-labeled intermediates via NMR to elucidate reaction pathways .
Q. How should researchers resolve contradictions in spectroscopic data for pyrazole-carbonitriles?
Methodological Answer:
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₂H₁₀N₆ for 3-azido derivatives, m/z 238.0961) .
- Crystallographic Refinement : Resolve ambiguous NOE correlations using X-ray data .
Q. What methodologies are used to evaluate the biological activity of pyrazole-carbonitrile derivatives?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Molecular Docking : Simulate binding modes with receptors (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .
- ADMET Profiling : Assess solubility (LogP), metabolic stability (CYP450 assays), and toxicity (MTT assays) .
Q. Table 2: Representative Biological Data for Analogous Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 1-Isobutyl-3-(thiophen-3-yl) analog | Kinase X | 12.3 | -8.7 |
| 3-Azido derivative | Protease Y | 45.6 | -7.2 |
Key Considerations for Researchers
- Synthetic Reproducibility : Adjust solvent ratios (e.g., CH₂Cl₂ vs. DMSO) based on substituent steric effects .
- Data Interpretation : Correlate spectroscopic anomalies (e.g., split NMR peaks) with rotational barriers or polymorphism .
- Biological Relevance : Prioritize derivatives with balanced lipophilicity (cLogP ~2–3) for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
